Boc-phe-N-carboxyanhydride

Descripción general

Descripción

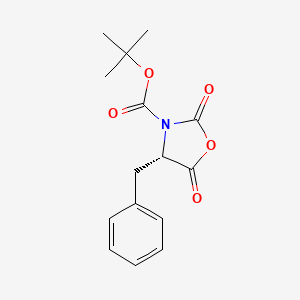

Boc-phe-N-carboxyanhydride, also known as tert-butoxycarbonyl-phenylalanine-N-carboxyanhydride, is a derivative of phenylalanine. It is widely used in the synthesis of polypeptides through ring-opening polymerization. This compound is particularly significant in the field of polymer chemistry due to its ability to form well-defined polypeptide structures.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Boc-phe-N-carboxyanhydride can be synthesized from Boc-protected phenylalanine. The process typically involves the reaction of Boc-phenylalanine with phosgene or triphosgene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the intermediate products. The resulting this compound is then purified through recrystallization or chromatography to achieve high purity .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The process is optimized to minimize the use of hazardous reagents and to ensure environmental safety .

Análisis De Reacciones Químicas

Types of Reactions: Boc-phe-N-carboxyanhydride primarily undergoes ring-opening polymerization reactions. This process involves the opening of the cyclic anhydride ring and the formation of polypeptide chains. The compound can also participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups .

Common Reagents and Conditions:

Ring-Opening Polymerization: Initiated by primary amines in solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

Nucleophilic Substitution: Involves the use of nucleophiles such as amines or alcohols under basic conditions.

Major Products:

Polypeptides: The primary product of ring-opening polymerization.

Substituted Derivatives: Products of nucleophilic substitution reactions where the Boc group is replaced by other functional groups.

Aplicaciones Científicas De Investigación

Boc-phe-N-carboxyanhydride has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of polypeptides and copolymers with specific properties.

Medicine: Plays a role in the development of peptide-based therapeutics and diagnostic agents.

Mecanismo De Acción

The primary mechanism of action for Boc-phe-N-carboxyanhydride involves the ring-opening polymerization process. The compound reacts with nucleophiles, typically primary amines, leading to the cleavage of the anhydride ring and the formation of a polypeptide chain. This process is facilitated by the presence of a base, which deprotonates the amine, making it more nucleophilic .

Comparación Con Compuestos Similares

Boc-ala-N-carboxyanhydride: A derivative of alanine used in similar polymerization reactions.

Boc-gly-N-carboxyanhydride: A glycine derivative with applications in polypeptide synthesis.

Boc-leu-N-carboxyanhydride: A leucine derivative used in the preparation of polypeptides with hydrophobic properties.

Uniqueness: Boc-phe-N-carboxyanhydride is unique due to the presence of the phenylalanine moiety, which imparts specific structural and functional properties to the resulting polypeptides. The aromatic ring of phenylalanine can participate in π-π interactions, enhancing the stability and functionality of the polypeptide chains .

Actividad Biológica

Boc-Phe-N-carboxyanhydride (Boc-Phe-NCA) is a derivative of phenylalanine that plays a significant role in the synthesis of polypeptides through ring-opening polymerization (ROP). This article details its biological activity, synthesis methods, and applications, supported by data tables and research findings.

1. Synthesis and Stability

Boc-Phe-NCA is synthesized from Boc-protected phenylalanine using various methods, including traditional phosgene-based routes and more recent photochemical techniques. The stability of Boc-Phe-NCA in different conditions is crucial for its application in peptide synthesis.

Table 1: Synthesis Methods and Yields of Boc-Phe-NCA

| Method | Conditions | Yield (%) |

|---|---|---|

| Phosgene Method | Room Temperature | 60-70 |

| Photochemical Method | UV Light, 60°C | 45-68 |

| Open Flask Method | 0°C without external heat | 79 |

The photochemical method has gained attention due to environmental concerns associated with traditional phosgene use. It involves the use of UV light to generate NCA from amino acids, demonstrating a yield increase when using organic bases to trap HCl generated during the reaction .

2. Biological Activity

Boc-Phe-NCA exhibits notable biological activity, particularly in the formation of polypeptides that can mimic natural proteins. The biological implications include:

- Peptide Synthesis : Boc-Phe-NCA is utilized in synthesizing peptides with specific sequences, which are essential for drug development and therapeutic applications. Studies have shown that coupling reactions using Boc-Phe-NCA yield higher product quantities compared to other methods .

- Enzymatic Activity : Research indicates that polypeptides synthesized from Boc-Phe-NCA can exhibit enzymatic properties, potentially serving as catalysts in biochemical reactions. This is particularly relevant in the context of developing enzyme mimetics.

Case Study: Peptide Synthesis Efficiency

A comparative study demonstrated that using Boc-Phe-NCA resulted in significant yields for tripeptides under various coupling conditions. Specifically, reactions utilizing HBTU and PyBroP reagents showed superior performance when Boc-Phe-NCA was employed, achieving yields above 80% for certain sequences .

3. Applications in Drug Development

The ability to synthesize specific peptides efficiently positions Boc-Phe-NCA as a valuable tool in drug development. Its applications include:

- Vaccine Development : Peptides synthesized from Boc-Phe-NCA can serve as antigens in vaccine formulations.

- Therapeutic Agents : The synthesized polypeptides can be modified for enhanced bioactivity or targeted delivery systems.

4. Conclusion

This compound is a versatile compound with significant implications in peptide synthesis and drug development. Its stability under various conditions and the efficiency of its synthesis methods make it a preferred choice for researchers in biochemistry and pharmaceutical sciences.

Further studies are warranted to explore its full potential in therapeutic applications and to optimize synthetic routes for improved yields and reduced environmental impact.

Propiedades

IUPAC Name |

tert-butyl (4S)-4-benzyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-15(2,3)21-14(19)16-11(12(17)20-13(16)18)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGBEMRROYABSH-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(C(=O)OC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H](C(=O)OC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501144371 | |

| Record name | 1,1-Dimethylethyl (4S)-2,5-dioxo-4-(phenylmethyl)-3-oxazolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501144371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142955-51-9 | |

| Record name | 1,1-Dimethylethyl (4S)-2,5-dioxo-4-(phenylmethyl)-3-oxazolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142955-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (4S)-2,5-dioxo-4-(phenylmethyl)-3-oxazolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501144371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ter-Butyloxycarbonyl-L-Phenylalanine N-carboxy anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.